molecular formula C8H6BrNO4 B2953763 2-Bromo-6-methyl-4-nitrobenzoic acid CAS No. 1807209-44-4

2-Bromo-6-methyl-4-nitrobenzoic acid

Cat. No.: B2953763
CAS No.: 1807209-44-4
M. Wt: 260.043
InChI Key: OEZGSEGSWSTHCF-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-4-nitrobenzoic acid is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of benzoic acid, featuring bromine, methyl, and nitro substituents on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methyl-4-nitrobenzoic acid typically involves the nitration of 2-bromo-6-methylbenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

2-Bromo-6-methylbenzoic acid+HNO3+H2SO42-Bromo-6-methyl-4-nitrobenzoic acid+H2O\text{2-Bromo-6-methylbenzoic acid} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} 2-Bromo-6-methylbenzoic acid+HNO3​+H2​SO4​→2-Bromo-6-methyl-4-nitrobenzoic acid+H2​O

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methyl-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon), or metal hydrides (e.g., lithium aluminum hydride).

    Oxidation: Potassium permanganate, sulfuric acid, and water.

Major Products Formed:

Scientific Research Applications

2-Bromo-6-methyl-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.

    Medicine: Research has explored its potential as a precursor for the development of anti-cancer and anti-inflammatory drugs.

    Industry: It serves as a building block for the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    2-Bromo-4-nitrobenzoic acid: Similar structure but lacks the methyl group at the 6-position.

    4-Nitrobenzoic acid: Lacks both the bromine and methyl groups.

    2-Bromo-6-methylbenzoic acid: Lacks the nitro group.

Uniqueness: 2-Bromo-6-methyl-4-nitrobenzoic acid is unique due to the presence of all three substituents (bromine, methyl, and nitro) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-bromo-6-methyl-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-4-2-5(10(13)14)3-6(9)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZGSEGSWSTHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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